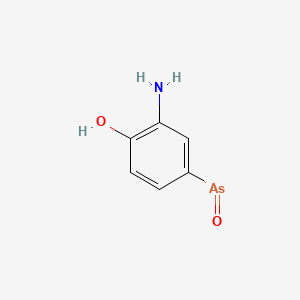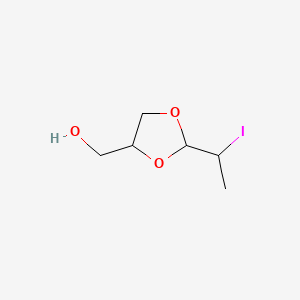
Boc-Leu-Ser-Thr-Arg-MCA
概要
説明
Boc-leu-ser-thr-arg-mca is a peptide that has been studied extensively over the years for its potential applications in the field of biochemistry and physiology. It is a peptide derived from the amino acid sequence of the human muscle protein, troponin C. This peptide has been extensively studied for its ability to interact with proteins and other molecules, as well as its potential to be used in lab experiments.
科学的研究の応用
活性化タンパク質C (APC) 基質
Boc-Leu-Ser-Thr-Arg-MCA: は、血液凝固の調節に重要な役割を果たすセリンプロテアーゼ酵素である活性化タンパク質C (APC)の基質として広く使用されています 。ペプチドの構造により、APC はそれを切断し、蛍光体を放出し、蛍光によって定量化することで酵素の活性を測定することができます。このアプリケーションは、治療的文脈における血液凝固カスケードの理解と操作に不可欠です。
プロテアソーム活性アッセイ
このペプチドは、プロテアソームのトリプシン様活性を評価するための基質としても機能します。プロテアソームは、不要になったタンパク質や損傷したタンパク質をプロテオリシスによって分解するタンパク質複合体であり、細胞恒常性を維持するために不可欠なプロセスです。プロテアソームのトリプシン様活性によるペプチドの切断により、研究者は癌や神経変性疾患など、さまざまな疾患におけるプロテアソームの機能を研究することができます。
酵素動力学および阻害研究
研究者は、This compoundを使用して、酵素動力学と阻害研究を実施しています。このペプチドを基質として使用した場合、さまざまな要因が反応速度にどのように影響するかを観察することで、科学者は潜在的なプロテアーゼ阻害剤を特定することができます。プロテアーゼ阻害剤は、高血圧や血栓症などの疾患に対する新しい薬剤の開発に役立ちます。
血漿アッセイ
このペプチドは、特にビタミンK依存性タンパク質の文脈において、血漿中の成分を測定するように設計されたアッセイにおいて重要です 。これらのタンパク質は血液凝固に不可欠であり、This compoundを使用したアッセイは、血液凝固に関連する疾患の診断とモニタリングに役立ちます。
タンパク質の精製
特に凝固に関与するタンパク質の精製プロセスでは、This compoundはタンパク質Cの活性をアッセイするために使用されます 。これにより、精製プロセスが効果的で、タンパク質が機能的な特性を保持していることを確認できます。
生物地球化学的炭素循環研究
検索結果には直接言及されていませんが、This compoundと同様のペプチドは、微生物の細胞外加水分解酵素を研究するために使用できます 。これらの酵素は、水生生態系における有機物の分解によって、生物地球化学的炭素循環において重要な役割を果たします。これらのプロセスを理解することは、生態学的および環境研究に不可欠です。
作用機序
Target of Action
Boc-Leu-Ser-Thr-Arg-MCA is primarily a substrate for Activated Protein C (APC) . APC is a serine protease enzyme that plays a crucial role in the blood clotting cascade, preventing excessive clotting.
Mode of Action
The structure of this compound mimics the natural substrate of APC, allowing the enzyme to cleave the peptide bond between arginine (Arg) and the attached fluorophore (MCA). This cleavage releases the free MCA, which exhibits fluorescent properties.
Biochemical Pathways
The cleavage of this compound by APC is a part of the larger biochemical pathway of blood clotting. APC’s role in this pathway is to prevent excessive clotting, thereby maintaining a balance in the coagulation system.
Pharmacokinetics
It is known that the compound is soluble in dmso , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The cleavage of this compound by APC results in the release of the free MCA, which exhibits fluorescent properties. This fluorescence can be measured to quantify APC activity accurately and conveniently, providing a valuable tool for scientific research.
Safety and Hazards
According to the Safety Data Sheets, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, avoid dust formation and avoid breathing mist, gas, or vapors .
生化学分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-leu-ser-thr-arg-mca can change over time due to factors such as stability and degradation. This compound is typically stored at -20°C to maintain its stability and prevent degradation . Long-term studies have shown that this compound remains stable under these conditions, allowing for consistent and reliable results in biochemical assays . Researchers must carefully monitor the storage conditions and handling of this compound to ensure its effectiveness in experiments.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively serve as a substrate for protease activity assays without causing adverse effects . High doses of this compound may lead to toxic effects or interfere with normal cellular functions . Researchers must carefully determine the appropriate dosage of this compound for their specific experimental needs to avoid potential complications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of this compound within different cellular compartments . Understanding the transport and distribution of this compound is crucial for accurately interpreting the results of biochemical assays and experiments.
Subcellular Localization
特性
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52N8O10/c1-17(2)13-23(41-33(50)52-34(5,6)7)29(47)40-24(16-43)30(48)42-27(19(4)44)31(49)39-22(9-8-12-37-32(35)36)28(46)38-20-10-11-21-18(3)14-26(45)51-25(21)15-20/h10-11,14-15,17,19,22-24,27,43-44H,8-9,12-13,16H2,1-7H3,(H,38,46)(H,39,49)(H,40,47)(H,41,50)(H,42,48)(H4,35,36,37)/t19-,22+,23+,24+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNWKMRGENOMCV-ZDLOCFOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N8O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Boc-Leu-Ser-Thr-Arg-MCA function as a protease substrate?
A: this compound acts as a substrate for proteases, specifically those with trypsin-like activity. Enzymes like trypsin and activated Protein C recognize the specific amino acid sequence (Leu-Ser-Thr-Arg) within the peptide. Upon cleavage by the protease at the arginine (Arg) residue, the fluorophore 7-amino-4-methylcoumarin (AMC) is released. This release generates a measurable fluorescent signal, which is directly proportional to the protease activity. [, ]
Q2: What makes this compound particularly useful for studying activated Protein C?
A: Early research identified this compound as a highly sensitive substrate for bovine Protein C activated by bovine alpha-thrombin. [] This discovery was significant because a specific and sensitive synthetic substrate for activated Protein C was previously unavailable. This substrate allowed researchers to determine the enzyme's kinetic parameters (Km = 3.3 x 10^-4 M and Kcat = 8.4 s^-1) and optimize assay conditions for measuring activated Protein C activity. []
Q3: Beyond activated Protein C, are there other proteases that show activity towards this compound?
A3: Yes, this compound has been shown to be cleaved by several other proteases. Research has demonstrated its utility in investigating:
- Keratin-hydrolyzing enzymes: Specifically, an alkaline proteinase isolated from cow snout epithelium exhibited significant activity towards this compound. This finding suggested the potential role of this enzyme in the metabolism of high molecular weight keratins. []
- Bacterial proteases: Studies on extracellular proteases from marine bacteria Shewanella putrefaciens and Alteromonas haloplanktis revealed trypsin-like activity towards this compound. This research highlighted the potential of these organisms to utilize diverse proteins for growth. []
Q4: Can this compound be used to study protease activity in complex biological samples?
A: Yes, researchers have successfully employed this compound to investigate protease activity in complex biological systems such as blood plasma. For instance, studies on rainbow trout coagulation cascades revealed that a metalloprotease from the fish pathogen Listonella anguillarum exhibited similar activity to plasma activated Protein C when tested with this compound. [] This finding suggested that the bacterial metalloprotease might play a role as an anticoagulation factor in the fish host. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




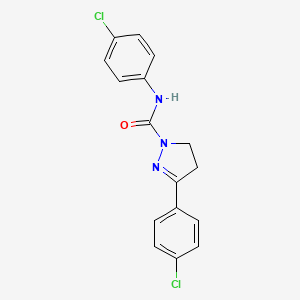

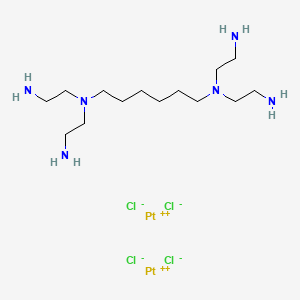

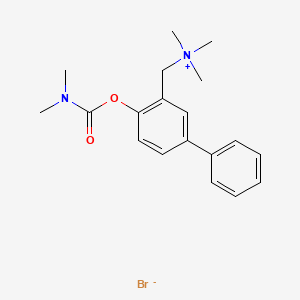


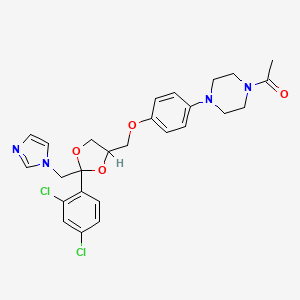
![Benz[a]acridine](/img/structure/B1217974.png)
